1-(1-Chloroethyl)-3-methylbenzene

Description

Significance of Chloroethylbenzene Derivatives in Organic Chemistry Research

Chloroethylbenzene derivatives, a sub-class of halogenated aromatic hydrocarbons, are valuable intermediates in organic synthesis. ontosight.ai The chloroethyl group is a reactive handle that allows for a variety of chemical transformations. This reactivity makes these compounds useful precursors for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. smolecule.com

The presence of the chloroethyl group facilitates nucleophilic substitution reactions, where the chlorine atom is replaced by another functional group. smolecule.com This versatility is a key reason for their importance in the development of new molecules. For instance, they can be used in the production of styrene (B11656) derivatives and plasticizers.

The study of chloroethylbenzene isomers also provides insights into structure-activity relationships and reaction mechanisms in organic chemistry. researchgate.net Researchers utilize these compounds to investigate how the position of the chloroethyl group on the benzene (B151609) ring influences the compound's reactivity and properties.

Research Landscape of 1-(1-Chloroethyl)-3-methylbenzene

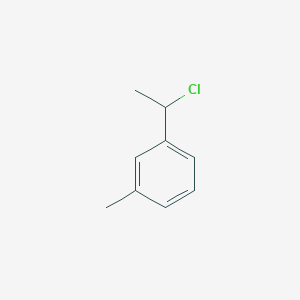

This compound, a specific isomer within the chloroethylbenzene family, is primarily a compound of interest for research purposes. bldpharm.com Its chemical structure consists of a benzene ring substituted with a 1-chloroethyl group at position 1 and a methyl group at position 3.

Detailed, large-scale studies specifically on the synthesis, reactivity, and applications of this compound are not extensively documented in publicly available literature, suggesting its use may be specialized or in early stages of investigation. It is often listed in chemical supplier catalogs for research and development purposes. bldpharm.comchemicalbook.com

The scientific interest in this particular molecule likely stems from its potential as a building block in the synthesis of more complex organic structures. The interplay of the chloroethyl and methyl groups on the aromatic ring could offer unique reactivity patterns for chemists to explore.

Below is a table summarizing the key identifiers for this compound.

| Property | Value | Reference |

| CAS Number | 19935-78-5 | bldpharm.comchemicalbook.com |

| Molecular Formula | C9H11Cl | bldpharm.comchemicalbook.comnih.gov |

| Molecular Weight | 154.64 g/mol | bldpharm.comchemicalbook.com |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloroethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHXNOVRXVINNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562900 | |

| Record name | 1-(1-Chloroethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19935-78-5 | |

| Record name | 1-(1-Chloroethyl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways of 1 1 Chloroethyl 3 Methylbenzene

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

Nucleophilic substitution reactions of 1-(1-chloroethyl)-3-methylbenzene involve the replacement of the chlorine atom by a nucleophile. The mechanism of this substitution can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, largely dependent on the reaction conditions.

The structure of this compound, being a secondary halide, allows it to undergo both SN1 and SN2 reactions. stackexchange.com The benzylic nature of the carbocation that would be formed by the loss of the chloride ion is a key factor. This benzylic carbocation is stabilized by resonance with the benzene (B151609) ring, making the SN1 pathway favorable under certain conditions. quora.com

The SN1 mechanism is a two-step process. chemicalnote.com The initial and rate-determining step is the slow ionization of the substrate to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. chemicalnote.com The stability of the benzylic carbocation intermediate makes this pathway viable for this compound. libretexts.org

The SN2 mechanism , in contrast, is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. chemicalnote.com This pathway is sensitive to steric hindrance. For secondary halides like this compound, SN2 reactions are possible, but the rate can be slower compared to primary halides due to increased steric bulk around the reaction center. chemicalnote.comyoutube.com Strong nucleophiles favor the SN2 mechanism. libretexts.org

Table 1: Comparison of SN1 and SN2 Reaction Mechanisms

| Feature | SN1 Mechanism | SN2 Mechanism |

| Rate Determining Step | Formation of carbocation | Nucleophilic attack |

| Molecularity | Unimolecular | Bimolecular |

| Reaction Order | First order | Second order |

| Intermediate | Carbocation libretexts.org | Transition state chemicalnote.com |

| Stereochemistry | Racemization libretexts.org | Inversion of configuration chemicalnote.com |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles are effective stackexchange.com | Requires strong nucleophiles libretexts.org |

| Solvent | Favored by polar protic solvents chemistrysteps.com | Favored by polar aprotic solvents chemistrysteps.com |

Nucleophilic Aromatic Substitution (SNAr) Pathways in Related Systems

It is important to distinguish the nucleophilic substitution reactions occurring at the chloroethyl side chain from those that could potentially occur on the aromatic ring. Nucleophilic aromatic substitution (SNAr) is a different type of reaction that involves the replacement of a leaving group on an aromatic ring. This reaction is generally not favored for compounds like this compound because the benzene ring is electron-rich and repels nucleophiles. Furthermore, aryl halides are less reactive towards nucleophilic substitution due to the partial double bond character of the carbon-halogen bond and the instability of the resulting aryl cation. quora.com SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a very strong nucleophile.

Elimination Reactions for Alkene Formation

In addition to substitution, this compound can undergo elimination reactions to form an alkene, specifically 3-vinyltoluene. These reactions, known as dehydrochlorination, can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. youtube.com After the formation of the benzylic carbocation, a weak base can abstract a proton from a beta-carbon, leading to the formation of a double bond. E1 reactions often compete with SN1 reactions and are favored by high temperatures and the use of weak, non-nucleophilic bases.

The E2 mechanism is a concerted, one-step reaction where a strong base removes a beta-proton simultaneously with the departure of the chloride leaving group. msu.edu This pathway is favored by the use of strong, bulky bases and is stereospecific. The formation of the conjugated double bond in the product, which is in conjugation with the benzene ring, provides a thermodynamic driving force for E2 reactions in benzylic systems. youtube.com

The stereochemistry of elimination reactions is a key aspect of their mechanism.

E1 Stereochemistry: Because the E1 reaction proceeds through a planar carbocation intermediate, the base can abstract a proton from either side, leading to a mixture of cis and trans (E/Z) isomers if applicable. However, for this compound, the product is 3-vinyltoluene, which does not have geometric isomers.

E2 Stereochemistry: The E2 reaction has a strict stereochemical requirement for an anti-periplanar arrangement of the beta-hydrogen and the leaving group. libretexts.org This means that the hydrogen atom and the leaving group must be in the same plane and on opposite sides of the carbon-carbon bond. vaia.com This requirement dictates the stereochemical outcome of the reaction. While this compound itself is chiral, the resulting alkene is not. However, in cyclic systems, this anti-periplanar requirement can lead to very specific and sometimes counter-intuitive product distributions based on the conformational availability of anti-periplanar hydrogens. libretexts.org

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring, in this case, the methyl group (-CH3) and the 1-chloroethyl group (-CH(Cl)CH3), play a crucial role in determining the rate and regioselectivity of the substitution.

Directing Effects of Alkyl and Halogen Substituents

Substituents on a benzene ring are classified as either activating or deactivating and as ortho-, para-, or meta-directing. fiveable.melibretexts.org Activating groups increase the rate of electrophilic aromatic substitution compared to benzene, while deactivating groups decrease the rate. fiveable.me The directing effect determines the position(s) at which the new substituent will be introduced.

The methyl group is an activating group and an ortho-, para-director. libretexts.orgdoubtnut.com It donates electron density to the benzene ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgwikipedia.org This increased electron density is particularly pronounced at the ortho and para positions, leading to the preferential formation of ortho- and para-substituted products. libretexts.org

Competitive Electrophilic Attack on the Ring

In this compound, the two substituents, a weakly activating methyl group and a deactivating 1-chloroethyl group, direct incoming electrophiles to different positions. The methyl group directs to the ortho (2- and 6-) and para (4-) positions relative to itself. The 1-chloroethyl group directs to its ortho (2- and 4-) and para (6-) positions.

The positions on the ring relative to the existing substituents are:

Position 2: Ortho to the 1-chloroethyl group and ortho to the methyl group.

Position 4: Para to the 1-chloroethyl group and ortho to the methyl group.

Position 5: Meta to both groups.

Position 6: Ortho to the 1-chloroethyl group and para to the methyl group.

The activating methyl group will have a stronger influence on the regioselectivity of the reaction than the deactivating 1-chloroethyl group. chemistryguru.com.sg Therefore, electrophilic attack is most likely to occur at the positions activated by the methyl group, which are the 2-, 4-, and 6-positions. Steric hindrance from the relatively bulky 1-chloroethyl group at the 2-position may reduce the yield of the 2-substituted product compared to the 4- and 6-substituted products.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Effect on Reactivity | Directing Influence |

| Methyl (-CH3) | Activating | Ortho, Para |

| 1-Chloroethyl (-CH(Cl)CH3) | Deactivating | Ortho, Para |

Radical Reactions Involving the Chloroethyl Group

The chloroethyl side chain of this compound can undergo radical reactions, particularly at the benzylic position. libretexts.org These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

Formation and Reactivity of Benzylic Radicals

A benzylic radical is a radical in which the unpaired electron is on a carbon atom directly attached to a benzene ring. libretexts.org Benzylic radicals are significantly stabilized by resonance, as the unpaired electron can be delocalized into the aromatic π system. ucalgary.cafiveable.me This delocalization spreads the radical character over the ortho and para positions of the ring, increasing the stability of the radical intermediate. ucalgary.ca

The C-H bond at the benzylic position is weaker than a typical alkyl C-H bond, making it more susceptible to homolytic cleavage to form a benzylic radical. libretexts.org In the case of this compound, abstraction of the hydrogen atom from the carbon bearing the chlorine atom leads to the formation of a resonance-stabilized benzylic radical. The stability of this radical makes reactions at the benzylic position, such as further halogenation, favorable under radical conditions (e.g., in the presence of UV light or a radical initiator). ucalgary.calibretexts.org

While benzylic radicals are generally considered stable, some theoretical studies suggest that the delocalization of the radical into the phenyl ring might be less efficient than in simpler systems like the allyl radical, which could affect its relative stability. nih.gov

Stereochemical Considerations in 1 1 Chloroethyl 3 Methylbenzene Chemistry

Chirality at the Chloroethyl Carbon

The molecular structure of 1-(1-chloroethyl)-3-methylbenzene features a stereocenter, a carbon atom bonded to four different substituent groups. This specific carbon is part of the chloroethyl group and its chirality is the source of the compound's stereoisomerism. The four distinct groups attached to this carbon are a hydrogen atom, a chlorine atom, a methyl group, and a 3-methylphenyl group. The presence of this chiral center means that the molecule is not superimposable on its mirror image, leading to the existence of enantiomers.

Enantiomeric Forms and Optical Activity

Due to the chiral carbon, this compound exists as a pair of enantiomers: (R)-1-(1-chloroethyl)-3-methylbenzene and (S)-1-(1-chloroethyl)-3-methylbenzene. These two molecules are mirror images of each other and, while they share the same physical properties such as boiling point, melting point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light.

This differential interaction is known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, denoted by (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-)) to an equal extent. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.

Methods for Enantioselective Synthesis

The synthesis of a single enantiomer of a chiral compound is a significant challenge in organic chemistry. Enantioselective synthesis aims to produce a specific enantiomer in higher yield than the other. Common strategies to achieve this include the use of chiral catalysts, chiral auxiliaries, or chiral reagents that create a diastereomeric interaction, influencing the stereochemical outcome of the reaction.

For a compound like this compound, a potential enantioselective route could involve the asymmetric reduction of a precursor ketone, 1-(3-methylphenyl)ethan-1-one, using a chiral reducing agent. Another approach could be the enantioselective addition of a methyl group to 1-chloro-3-(chloromethyl)benzene. However, specific, documented methods for the successful enantioselective synthesis of this compound are not detailed in the scientific literature.

Diastereomeric Relationships in Substituted Chloroethylbenzenes

When a molecule with one chiral center, such as this compound, is modified to introduce a second chiral center, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties and can be separated by conventional techniques like chromatography.

For instance, if a substitution reaction were to occur on the benzene (B151609) ring of this compound, introducing another chiral substituent, a pair of diastereomers would be produced for each of the original enantiomers. The relationship between these resulting stereoisomers would be diastereomeric. The study of the formation and separation of such diastereomers is fundamental in the synthesis of complex chiral molecules. However, specific research detailing the diastereomeric relationships of substituted this compound derivatives is not currently available.

Dynamic Stereochemistry: Influence of Conformation on Reactivity

The three-dimensional shape of a molecule, or its conformation, can significantly impact its reactivity. For this compound, rotation around the single bonds allows the molecule to adopt various conformations. The relative energies of these conformations and the barriers to their interconversion can influence the accessibility of the reactive sites.

Computational and Theoretical Investigations of 1 1 Chloroethyl 3 Methylbenzene

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to compute the properties of molecules. For 1-(1-Chloroethyl)-3-methylbenzene, these methods can elucidate its electronic structure, molecular geometry, and intrinsic reactivity.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry and various electronic properties. In the case of this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's most stable conformation.

These calculations also yield information about the distribution of electron density, which is fundamental to understanding the molecule's polarity and the nature of its chemical bonds. The results from a DFT analysis are foundational for further computational studies, including reactivity and spectroscopic predictions.

Table 1: Calculated Molecular Properties of this compound This table presents illustrative data that would be obtained from DFT calculations.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁Cl |

| Molecular Weight | 154.64 g/mol chemicalbook.com |

| Optimized Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's reactivity and kinetic stability. irjweb.commdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, this analysis can identify the most likely sites for nucleophilic and electrophilic attack. The LUMO is often located around the C-Cl bond, indicating this area is susceptible to nucleophilic attack, a common reaction pathway for alkyl halides. The HOMO is typically distributed across the aromatic ring. wuxiapptec.comresearchgate.net

Table 2: Illustrative Quantum Chemical Reactivity Descriptors This table shows representative data derived from a HOMO-LUMO analysis.

| Parameter | Definition | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -9.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.7 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 4.35 |

| Softness (S) | 1 / η | 0.23 |

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically at a constant temperature (usually 298 K). ucsb.edu It is a crucial thermochemical quantity for predicting the feasibility and energetics of chemical reactions. Computational methods, particularly DFT, can be used to calculate BDEs with reasonable accuracy. libretexts.org

For this compound, the most significant BDE is that of the carbon-chlorine (C-Cl) bond, as its cleavage is often the initial step in many of its reactions. The BDE of the C-H bonds on the ethyl group and the methyl group are also important for understanding potential side reactions, such as free-radical halogenation. The BDE for the C-Cl bond in a secondary benzylic position is influenced by the stability of the resulting radical.

Table 3: Representative Bond Dissociation Energies (BDEs) for Related Structures

| Bond | Molecule | BDE (kJ/mol) at 298 K |

|---|---|---|

| CH₃CH₂-Cl | Chloroethane | ~352 ustc.edu.cn |

| (CH₃)₂CH-Cl | 2-Chloropropane (B107684) | ~350 msu.edu |

| C₆H₅CH₂-H | Toluene (B28343) | ~375 libretexts.org |

| C-Cl | General Secondary Alkyl | ~339-351 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and flexibility. nih.govresearchgate.net

For this compound, MD simulations can explore the rotational freedom around the single bonds, particularly the bond connecting the chloroethyl group to the benzene (B151609) ring and the C-C bond within the ethyl chain. This analysis helps to identify the most populated conformations in a given environment (e.g., in a solvent) and the energy barriers between them. nih.gov Understanding the conformational landscape is vital, as the reactivity of the molecule can depend on its specific three-dimensional shape at the moment of reaction. biovis.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the entire reaction pathway. This involves calculating the potential energy surface that connects reactants to products via a transition state. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

For a reaction involving this compound, such as a nucleophilic substitution (SN1 or SN2), computational modeling can:

Determine the geometry of the transition state structure.

Calculate the activation energy (the energy barrier from reactants to the transition state), which is directly related to the reaction rate.

Distinguish between competing reaction mechanisms by comparing their activation energies. For example, modeling could determine whether an SN1 pathway (involving a carbocation intermediate) or an SN2 pathway (a concerted mechanism) is more favorable under specific conditions.

Computational Approaches to Stereoselectivity Prediction

The carbon atom bonded to the chlorine in this compound is a stereocenter, meaning the molecule is chiral and exists as two enantiomers (R and S). Reactions at this stereocenter can proceed with varying degrees of stereoselectivity.

Computational methods are increasingly used to predict and explain the stereochemical outcome of reactions. rsc.org By calculating the transition state energies for the pathways leading to different stereoisomeric products, it is possible to predict which product will be formed in excess. nih.gov For reactions involving a chiral catalyst, computational modeling can help to understand the interactions between the catalyst and the substrate that lead to high enantioselectivity. These predictive capabilities are highly valuable in fields like asymmetric synthesis, where controlling stereochemistry is paramount. nih.gov

Advanced Spectroscopic Analysis and Characterization of 1 1 Chloroethyl 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the carbon and hydrogen framework.

1H NMR Spectral Interpretation for Structural Elucidation

Proton (¹H) NMR spectroscopy of 1-(1-chloroethyl)-3-methylbenzene reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, located on the benzene (B151609) ring, typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. These protons often exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with neighboring protons. The protons of the methyl group attached to the ring will produce a singlet, while the protons of the chloroethyl group will show a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃) due to coupling with each other.

13C NMR Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of these signals are influenced by the electronic environment of each carbon atom. libretexts.org Aromatic carbons typically resonate in the range of 110-160 ppm. compoundchem.comoregonstate.edu The carbon atom attached to the chlorine (the benzylic carbon) will be significantly deshielded and appear further downfield, typically in the 55-80 ppm range. oregonstate.edu The methyl carbon attached to the ring will appear in the aliphatic region, usually around 20-30 ppm.

For a related compound, 1-(but-3-enyl)-3-methylbenzene, the aromatic carbons show signals at δ 142.30, 138.70, 138.31, 129.72, 128.66, 127.02, and 125.88 ppm, with the methyl carbon at δ 21.90 ppm. rsc.org This provides a reasonable estimate for the expected chemical shifts in this compound. The presence of the electronegative chlorine atom would likely shift the attached benzylic carbon and the ipso-carbon of the aromatic ring further downfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (ipso, attached to chloroethyl) | 140-145 |

| C2 (aromatic) | 125-130 |

| C3 (ipso, attached to methyl) | 138-140 |

| C4 (aromatic) | 128-132 |

| C5 (aromatic) | 126-130 |

| C6 (aromatic) | 124-128 |

| CH (chloroethyl) | 55-65 |

| CH₃ (chloroethyl) | 20-25 |

| CH₃ (methyl on ring) | ~21 |

2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between atoms. A COSY spectrum would show correlations between coupled protons, confirming the relationship between the methine and methyl protons of the chloroethyl group and the coupling between adjacent aromatic protons. An HSQC spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for unambiguous assignment of both the ¹H and ¹³C spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₁Cl), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 154.64 g/mol . chemicalbook.com Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), a characteristic [M+2]⁺ peak at approximately m/z 156 would also be observed, with an intensity of about one-third of the molecular ion peak. utexas.edu

The fragmentation of the molecular ion would likely involve the loss of a chlorine radical to form a stable benzylic carbocation at m/z 119. Another common fragmentation pathway for alkylbenzenes is the loss of the alkyl group, leading to a tropylium (B1234903) ion at m/z 91. docbrown.infodocbrown.info Further fragmentation of the aromatic ring would produce smaller charged species.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion |

| 154/156 | [C₉H₁₁Cl]⁺ (Molecular ion) |

| 119 | [C₉H₁₁]⁺ (Loss of Cl) |

| 91 | [C₇H₇]⁺ (Tropylium ion, loss of C₂H₄Cl) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would show characteristic C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic groups (around 2850-3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The substituted benzene ring in this compound would be expected to show characteristic absorption bands in the UV region, typically around 260-270 nm, arising from the π to π* transitions of the aromatic system.

Advanced Spectroscopic Methods for Mechanistic Insights

Advanced spectroscopic techniques can be employed to study the reaction mechanisms involving this compound. For instance, time-resolved spectroscopy can be used to detect and characterize transient intermediates in reactions such as nucleophilic substitution at the benzylic carbon. By monitoring the changes in the spectroscopic signatures (NMR, IR, or UV-Vis) over time, kinetic information and the identity of short-lived species can be determined, providing a deeper understanding of the reaction pathway. researchgate.net Isotope labeling studies, in conjunction with NMR or MS, can also be used to trace the fate of specific atoms throughout a reaction, further elucidating the mechanism. researchgate.net

Time-Resolved Transient Absorption Spectroscopy

Time-Resolved Transient Absorption (TRTA) spectroscopy is a powerful pump-probe technique used to study short-lived excited states and reactive intermediates. wikipedia.orgnih.gov A sample is first excited by a short, intense "pump" laser pulse, which initiates a photochemical reaction. A second, weaker "probe" pulse, with a variable time delay, is then passed through the sample to measure the absorption of the transient species. wikipedia.org By varying the delay time between the pump and probe pulses, the formation and decay of these species can be monitored on timescales ranging from femtoseconds to milliseconds. wikipedia.orgnih.gov

In the context of this compound, a UV pump pulse would induce homolytic cleavage of the C-Cl bond, generating the 3-methyl-α-methylbenzyl radical. This radical can then undergo further reactions, such as deprotonation to form 3-methylstyrene (B89682), which can then be oxidized to its radical cation. The TRTA spectrum of the 3-methylstyrene radical cation is expected to exhibit characteristic absorption bands in the visible and near-IR regions, similar to other substituted styrene (B11656) radical cations.

| Transient Species | Expected λmax (nm) | Lifetime (τ) | Solvent |

| 3-Methylstyrene Radical Cation | ~350, ~600-700 | Nanoseconds to Microseconds | Acetonitrile |

| 3-Methyl-α-methylbenzyl Radical | ~320 | Microseconds | Various Organic Solvents |

This table presents hypothesized data based on studies of analogous compounds. The exact absorption maxima and lifetimes for the transient species of this compound would require direct experimental measurement.

The decay kinetics of the transient absorption signal would provide information about the reaction rates of the intermediates. For instance, the decay of the 3-methylstyrene radical cation could be monitored to study its role in polymerization or other chemical reactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as radicals and radical cations. nih.gov The sample is placed in a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves occurs when the energy of the radiation matches the energy difference between the spin states of the unpaired electron, which are split by the magnetic field. nih.gov

The EPR spectrum provides detailed information about the electronic structure of the radical species. The g-value is characteristic of the radical's environment, and the hyperfine coupling constants (A) reveal the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C). nih.gov

For the 3-methyl-α-methylbenzyl radical generated from this compound, the EPR spectrum would be expected to show hyperfine coupling to the α-proton, the methyl protons, and the aromatic protons. The magnitude of these couplings would provide insight into the distribution of the unpaired electron spin density within the molecule.

| Radical Species | g-value (isotropic) | Hyperfine Coupling Constants (A) / Gauss |

| 3-Methyl-α-methylbenzyl Radical | ~2.0026 | A(α-H): ~16 G, A(β-CH₃): ~16 G, A(ortho-H): ~4-6 G, A(meta-H): ~1-2 G, A(para-H): ~5-7 G |

This table presents expected EPR parameters for the 3-methyl-α-methylbenzyl radical based on known data for similar benzyl-type radicals. The precise values would need to be determined experimentally.

By analyzing the EPR spectrum, it is possible to confirm the identity of the radical intermediate and to map the distribution of the unpaired electron. This information is invaluable for understanding the reactivity and stability of the radical species.

Synthetic Applications and Derivatization of 1 1 Chloroethyl 3 Methylbenzene

Role as an Intermediate in Organic Synthesis

The reactivity of the chloroethyl group makes 1-(1-chloroethyl)-3-methylbenzene a key starting material for the synthesis of various organic compounds. The presence of the chlorine atom on the benzylic carbon—the carbon atom directly attached to the benzene (B151609) ring—confers significant reactivity towards substitution reactions.

Precursor for Complex Organic Molecules

As a bifunctional molecule, this compound offers two primary sites for chemical modification: the benzylic chloride and the aromatic ring. This dual reactivity allows for its use in multi-step syntheses to construct intricate molecular architectures. The chloroethyl group can be readily displaced by a variety of nucleophiles to introduce new functional groups. Subsequently, the aromatic ring can be further functionalized, leading to the assembly of complex target molecules that may have applications in materials science and medicinal chemistry. The stepwise introduction of different functionalities is a cornerstone of modern synthetic strategies. youtube.com

Synthesis of Functionalized Aromatic Compounds

This compound is an excellent precursor for a diverse array of functionalized aromatic compounds. The substitution of the benzylic chlorine atom is a straightforward method for introducing oxygen, nitrogen, sulfur, and carbon-based moieties. This accessibility to a wide range of derivatives makes it a versatile intermediate. For instance, reaction with sodium hydroxide (B78521) can yield the corresponding alcohol, while reaction with ammonia (B1221849) can produce the amine. These transformations provide access to phenols, anilines, and their derivatives, which are important classes of aromatic compounds. libretexts.orgyoutube.com

Generation of Derivatives via Nucleophilic Substitution

The most prominent application of this compound in synthesis involves the nucleophilic substitution of the chloride ion. The benzylic position of the leaving group facilitates both SN1 and SN2 reaction pathways, depending on the reaction conditions and the nature of the nucleophile.

Introduction of Nitrogen, Oxygen, and Sulfur Nucleophiles

A wide variety of nucleophiles can be employed to displace the benzylic chloride, leading to a broad spectrum of derivatives.

Oxygen Nucleophiles: Alkoxides and hydroxides react to form ethers and alcohols, respectively.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines can be used to synthesize primary, secondary, and tertiary amines. youtube.com

Sulfur Nucleophiles: Thiolates and hydrosulfide (B80085) ions are effective for the creation of thioethers and thiols. Sulfur nucleophiles are known to be particularly potent due to their high polarizability. libretexts.org

The following table summarizes some potential nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether |

| Ammonia | Ammonia (NH₃) | Primary Amine |

| Primary Amine | Methylamine (CH₃NH₂) | Secondary Amine |

| Hydrosulfide | Sodium Hydrosulfide (NaSH) | Thiol |

| Thiolate | Sodium Ethanethiolate (NaSEt) | Thioether |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

Formation of Ethers, Amines, and Thiols

The synthesis of ethers from this compound can be readily achieved through reactions with various alcohols in the presence of a base, a classic example of the Williamson ether synthesis.

Amines, another critical class of organic compounds, are accessible through the reaction of this compound with ammonia or amines. This reaction provides a direct route to substituted anilines and related compounds.

The formation of thiols and thioethers is accomplished by using sulfur-based nucleophiles. For example, reaction with sodium hydrosulfide yields the corresponding thiol, while reaction with a sodium thiolate provides a thioether. These sulfur-containing compounds have distinct properties and applications compared to their oxygen and nitrogen analogs. libretexts.orgyoutube.com

The table below illustrates specific examples of these transformations.

| Reactant | Nucleophile | Product |

| This compound | Sodium methoxide | 1-(1-Methoxyethyl)-3-methylbenzene |

| This compound | Ammonia | 1-(3-Methylphenyl)ethanamine |

| This compound | Sodium hydrosulfide | 1-(3-Methylphenyl)ethane-1-thiol |

Derivatization through Ring Functionalization

Beyond modifications at the chloroethyl side chain, the aromatic ring of this compound is also amenable to further functionalization, primarily through electrophilic aromatic substitution. The existing substituents on the ring—the methyl group and the 1-chloroethyl group—will direct incoming electrophiles to specific positions.

The methyl group is a well-known activating group and an ortho, para-director due to its electron-donating inductive and hyperconjugation effects. libretexts.orgchemguide.co.uk The 1-chloroethyl group, on the other hand, is generally considered to be a deactivating group due to the electron-withdrawing inductive effect of the chlorine atom. However, like other alkyl groups, it is also an ortho, para-director. organicchemistrytutor.comquora.com

When multiple substituents are present on a benzene ring, their directing effects are combined. In the case of this compound:

The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

The 1-chloroethyl group at position 1 directs to positions 2, 4, and 6.

Both groups reinforce the substitution at positions 2, 4, and 6. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield a mixture of the 2-, 4-, and 6-substituted isomers. youtube.com The precise ratio of these products would also be influenced by steric hindrance, with the bulky 1-chloroethyl group potentially disfavoring substitution at the adjacent position 2.

Further Electrophilic Aromatic Substitutions

The benzene ring of this compound is substituted with two alkyl groups: a methyl group and a 1-chloroethyl group. Both of these are activating groups and direct incoming electrophiles to the ortho and para positions. This directing effect is a consequence of the electron-donating nature of alkyl groups, which stabilizes the carbocation intermediate formed during electrophilic aromatic substitution.

The two existing substituents on the ring at positions 1 and 3 lead to a cooperative directing effect. The 1-chloroethyl group directs incoming electrophiles to positions 2, 4, and 6, while the methyl group directs to positions 2, 4, and 6. The positions are therefore reinforced, with the most likely sites of substitution being positions 4 and 6, and to a lesser extent, position 2 due to steric hindrance from the adjacent substituents. Position 5 is doubly meta and therefore highly disfavored.

Nitration: The nitration of analogous compounds like methylbenzene (toluene) and ethylbenzene (B125841) proceeds readily. For instance, the nitration of toluene (B28343) with a mixture of concentrated nitric and sulfuric acids at 30°C yields a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene, with very little of the 3-nitro isomer. google.commasterorganicchemistry.com Similarly, the nitration of this compound is expected to yield a mixture of 1-(1-chloroethyl)-3-methyl-4-nitrobenzene and 1-(1-chloroethyl)-3-methyl-6-nitrobenzene.

Halogenation: The halogenation of the aromatic ring, for example with chlorine or bromine in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃, would also be directed to the 4 and 6 positions. askfilo.com The reaction with m-xylene, a close analog, is known to be significantly faster than with ortho or para isomers. google.com This increased reactivity is due to the synergistic activation by the two meta-positioned alkyl groups.

Friedel-Crafts Acylation: Friedel-Crafts acylation, which introduces an acyl group (R-C=O) to the ring, is a common electrophilic aromatic substitution. google.comdocbrown.info When performed on toluene, the reaction with an acyl chloride and a Lewis acid catalyst predominantly yields the para-substituted product due to the steric bulk of the acyl group. google.com Therefore, acylation of this compound would be expected to primarily form 4-acyl-1-(1-chloroethyl)-3-methylbenzene.

| Reaction | Reagents | Predicted Major Products |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-(1-chloroethyl)-3-methyl-4-nitrobenzene, 1-(1-chloroethyl)-3-methyl-6-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 4-bromo-1-(1-chloroethyl)-3-methylbenzene, 6-bromo-1-(1-chloroethyl)-3-methylbenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-acyl-1-(1-chloroethyl)-3-methylbenzene |

Cross-Coupling Reactions of Halogenated Benzenes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound to participate in these reactions as an aryl partner, it must first be halogenated on the aromatic ring, as discussed in the previous section. The resulting aryl halide can then undergo a variety of coupling reactions.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organohalide. researchgate.net A halogenated derivative of this compound, for instance, 4-bromo-1-(1-chloroethyl)-3-methylbenzene, could be coupled with a variety of boronic acids (R'-B(OH)₂) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 4-position. google.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. google.com The halogenated derivative of our title compound could react with various alkenes in the presence of a palladium catalyst and a base to introduce a vinyl group to the aromatic ring. pearson.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. chegg.comyoutube.com A halogenated this compound could be coupled with an alkyne to introduce an alkynyl substituent onto the aromatic ring, a valuable transformation in the synthesis of complex organic molecules.

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. studysmarter.co.ukrsc.org This would allow for the introduction of primary or secondary amine functionalities onto the aromatic ring of a halogenated this compound derivative.

| Coupling Reaction | Reactants | Product Type |

| Suzuki Coupling | Halogenated this compound, R-B(OH)₂, Pd catalyst, base | Biaryl derivative |

| Heck Reaction | Halogenated this compound, alkene, Pd catalyst, base | Styrene (B11656) derivative |

| Sonogashira Coupling | Halogenated this compound, terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne derivative |

| Buchwald-Hartwig Amination | Halogenated this compound, amine, Pd catalyst, base | Arylamine derivative |

Polymerization Reactions Involving Chloroethylbenzene Moieties

The 1-chloroethyl group in this compound is a key functionality for initiating certain types of polymerization. The benzylic nature of the chlorine atom makes it a suitable initiator for both cationic polymerization and atom transfer radical polymerization (ATRP).

Cationic Polymerization: The chloroethyl group, in the presence of a Lewis acid co-initiator, can generate a carbocation that initiates the polymerization of electron-rich alkenes, such as styrene or vinyl ethers. google.com Research on the polymerization of p-methylstyrene initiated by the 1-chloro-1-(4-methylphenyl)ethane/tin tetrachloride system demonstrates the feasibility of this approach. wikipedia.org Similarly, this compound can act as an initiator, with the Lewis acid (e.g., SnCl₄ or TiCl₄) abstracting the chloride to form a stable benzylic carbocation. This carbocation then proceeds to add monomer units in a chain-growth fashion.

Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. The chloroethyl group is an effective initiator for ATRP. In the presence of a transition metal complex, typically copper-based, the chlorine atom is reversibly transferred between the growing polymer chain and the metal complex, maintaining a low concentration of active radicals and thus minimizing termination reactions. Studies have shown that (1-chloroethyl)benzene (B1265384) is an effective initiator for the ATRP of monomers like styrene and methyl methacrylate.

| Polymerization Method | Initiating System | Monomers | Resulting Polymer Structure |

| Cationic Polymerization | This compound / Lewis Acid (e.g., SnCl₄, TiCl₄) | Styrene, vinyl ethers | Polymer with a 1-(3-methylphenyl)ethyl head-group |

| Atom Transfer Radical Poly. | This compound / Transition Metal Complex (e.g., CuCl/ligand) | Styrenes, (meth)acrylates, acrylonitrile | Well-defined polymer with a terminal chlorine atom |

Future Research Directions and Emerging Trends in 1 1 Chloroethyl 3 Methylbenzene Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of 1-(1-chloroethyl)-3-methylbenzene traditionally involves methods that may utilize hazardous reagents and generate significant waste. Future research is increasingly directed towards the development of environmentally benign and sustainable synthetic pathways, guided by the twelve principles of green chemistry. yale.edumsu.eduacs.orgorganic-chemistry.org

Key areas of exploration include:

Alternative Reagents and Reaction Media: A shift away from corrosive and toxic chlorinating agents is a primary goal. The use of N-chlorosuccinimide or other solid, safer chlorinating agents is being explored. nih.gov Furthermore, replacing conventional volatile organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or even solvent-free reaction conditions is a significant trend.

Photocatalysis: Visible-light-induced photocatalysis presents a promising green alternative for radical chlorination. digitellinc.com This method can operate under mild conditions, reducing energy consumption and often leading to higher selectivity. The use of photocatalysts like tetra-n-butylammonium decatungstate for the chlorination of ethylbenzene (B125841) derivatives is an area of active investigation. digitellinc.com

Biocatalysis: The use of enzymes, or biocatalysts, offers a highly selective and environmentally friendly approach. Halogenase enzymes, for instance, can catalyze the specific halogenation of aromatic compounds under mild, aqueous conditions. nih.govnih.gov Research into engineering flavin-dependent halogenases (FDHs) could lead to biocatalysts tailored for the selective chlorination of m-xylene derivatives to produce the desired product. nih.govnih.gov

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses to minimize waste generation. yale.eduacs.org |

| Atom Economy | Maximizing the incorporation of all materials into the final product. acs.org |

| Less Hazardous Chemical Syntheses | Utilizing less toxic reagents and generating safer byproducts. yale.edumsu.edu |

| Safer Solvents and Auxiliaries | Employing benign solvents or conducting reactions in solvent-free conditions. yale.eduacs.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, for example, through photocatalysis. yale.edu |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. yale.eduacs.org |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high regioselectivity and stereoselectivity is a central challenge in the synthesis of this compound. The development of novel catalytic systems is crucial for controlling the reaction outcome and maximizing the yield of the desired isomer.

Future research in this area is focused on:

Shape-Selective Zeolites: Zeolites are microporous aluminosilicate minerals that can act as shape-selective catalysts. scispace.comck12.orggoogle.com Their well-defined pore structures can control which reactants enter and which products are formed based on their size and shape. scispace.comck12.org In the context of Friedel-Crafts alkylation and chlorination reactions, modified zeolites, such as iron-exchanged zeolites, are being investigated for their ability to direct the substitution to the desired position on the aromatic ring, thereby enhancing the selectivity for this compound. eurekaselect.commdpi.comresearchgate.netboisestate.edumt.com* Advanced Lewis Acid Catalysts: While traditional Lewis acids like aluminum chloride are effective, they often suffer from issues of moisture sensitivity, high catalyst loading, and generation of hazardous waste. wikipedia.orglibretexts.orgResearch is focused on developing more robust and recyclable Lewis acid catalysts. Hafnium(IV) triflate, for example, has shown effectiveness in catalytic Friedel-Crafts alkylation reactions. researchgate.net* Heterogeneous Catalysts: The development of solid acid catalysts that can be easily separated from the reaction mixture and recycled is a key goal for sustainable chemical production. Supported metal catalysts and functionalized polymers are promising candidates for achieving high selectivity and catalyst longevity.

| Catalyst Type | Potential Advantage for this compound Synthesis |

| Modified Zeolites | High regioselectivity due to shape-selective properties. scispace.comck12.orgeurekaselect.com |

| Novel Lewis Acids | Improved activity, stability, and recyclability compared to traditional catalysts. researchgate.net |

| Heterogeneous Catalysts | Ease of separation and reuse, leading to more sustainable processes. |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. researchgate.netrepec.orgFor the synthesis of this compound, these computational tools can significantly accelerate the development of efficient and selective methods.

Emerging trends in this domain include:

Predicting Regioselectivity: ML models are being developed to accurately predict the regioselectivity of electrophilic aromatic substitution reactions. rsc.orgacs.orgchemrxiv.orgscite.ainih.govBy training on large datasets of known reactions, these models can identify the most likely site of chlorination on the m-xylene ring, guiding the choice of catalysts and reaction conditions to favor the formation of the desired isomer. rsc.orgacs.orgchemrxiv.orgscite.ainih.gov* Reaction Condition Optimization: AI algorithms can explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst, concentration) to identify the optimal set of conditions for maximizing the yield and selectivity of this compound. researchgate.netrepec.orgbeilstein-journals.orgchemrxiv.orgThis approach can significantly reduce the number of experiments required, saving time and resources. researchgate.net* Discovery of Novel Synthetic Routes: AI-powered retrosynthesis tools can propose novel synthetic pathways to this compound, potentially uncovering more efficient and sustainable routes that have not yet been explored experimentally.

| AI/ML Application | Impact on this compound Synthesis |

| Regioselectivity Prediction | Guides the selection of catalysts and conditions for desired isomer formation. rsc.orgacs.orgscite.ai |

| Reaction Optimization | Identifies optimal reaction parameters for maximizing yield and selectivity. researchgate.netbeilstein-journals.orgchemrxiv.org |

| Retrosynthesis Planning | Proposes novel and potentially more efficient synthetic pathways. |

Advanced Analytical Techniques for In Situ Reaction Monitoring and Kinetic Studies

A deep understanding of reaction kinetics and mechanisms is essential for optimizing the synthesis of this compound. Advanced analytical techniques that allow for real-time, in situ monitoring of reactions are becoming increasingly important.

Future research will likely leverage the following techniques:

In Situ FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of a reaction in real time. acs.orgmt.commt.comnih.govBy inserting an FTIR probe directly into the reaction vessel, it is possible to track the concentration of reactants, intermediates, and products as the reaction proceeds, providing valuable kinetic data. mt.commt.comWhile molecular chlorine is not directly detectable by FTIR, the formation of byproducts or the consumption of the starting material can be monitored. mtak.hu* Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can provide real-time information about the molecular composition of a reaction mixture. It is particularly useful for studying reactions in aqueous media and for monitoring changes in catalyst structure during the reaction.

Stopped-Flow Techniques: For very fast reactions, stopped-flow spectroscopy is an invaluable technique for studying the initial stages of the reaction and identifying short-lived intermediates. wikipedia.orgwilliams.edulibretexts.orgbiologic.netphotophysics.comThis method involves rapidly mixing the reactants and then stopping the flow to monitor the reaction on a millisecond timescale. wikipedia.orgbiologic.netThis could be particularly useful for elucidating the mechanism of the chlorination of m-xylene.

| Analytical Technique | Information Gained for this compound Synthesis |

| In Situ FTIR | Real-time concentration profiles of reactants and products, reaction kinetics. acs.orgmt.commt.comnih.gov |

| Raman Spectroscopy | Complementary kinetic and mechanistic information, especially in aqueous systems. |

| Stopped-Flow Spectroscopy | Study of fast reaction kinetics and identification of transient intermediates. wikipedia.orglibretexts.orgphotophysics.com |

Q & A

Q. What are the established synthetic routes for 1-(1-chloroethyl)-3-methylbenzene, and how is stereochemical control achieved?

The compound is synthesized via catalytic asymmetric reductive acyl cross-coupling. A typical procedure involves reacting this compound (0.20 mmol) with 3-(4-methoxyphenyl)propanoyl chloride (0.30 mmol) in the presence of a chiral nickel catalyst, such as (R,R)-L1 (33 mol %), under reductive conditions. The reaction mixture is purified via silica gel chromatography (5% ethyl acetate/hexanes), yielding the product with 75% yield and 93% enantiomeric excess (ee). Stereochemical control is achieved through ligand design and reaction optimization, including solvent polarity and temperature .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent positions and molecular framework (e.g., δ 2.31 ppm for the methyl group adjacent to chlorine) .

- Chiral Supercritical Fluid Chromatography (SFC) : Determines enantiomeric ratios (e.g., 93% ee using an OD column with 5% IPA in CO) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C-Cl stretching at ~825 cm) .

Q. How does the electronic environment of this compound influence its reactivity?

The electron-withdrawing chloroethyl group and electron-donating methyl group create a polarized aromatic system. Reactivity can be studied via Hammett plots or computational density functional theory (DFT) to predict sites for nucleophilic substitution. For example, the chlorine atom’s electrophilicity is enhanced by the adjacent ethyl chain, making it susceptible to SN2 reactions in polar aprotic solvents .

Advanced Research Questions

Q. What strategies optimize enantioselectivity in asymmetric syntheses involving this compound?

High enantioselectivity (e.g., 93% ee) is achieved by:

- Chiral Ligand Selection : (R,R)-L1 ligands induce steric hindrance to favor one enantiomer .

- Solvent Effects : Polar solvents stabilize transition states, improving stereochemical outcomes.

- Catalyst Loading : 33 mol % catalyst ensures sufficient active sites for stereochemical control .

- Temperature Modulation : Lower temperatures reduce kinetic competition between pathways.

Q. How can researchers resolve contradictions in reported yields for derivatives of this compound?

Discrepancies in yields (e.g., 35% vs. 75%) may arise from:

- Catalyst Purity : Trace impurities in ligands or starting materials can inhibit reactivity.

- Purification Methods : Silica gel chromatography conditions (e.g., solvent gradients) impact recovery rates.

- Reaction Scale : Milligram-scale reactions may exhibit variability due to mixing inefficiencies. Systematic replication studies under controlled conditions are recommended to identify critical variables .

Q. What are the potential metabolic pathways and toxicity profiles of this compound?

While direct data are limited, structural analogs (e.g., nitrobenzene derivatives) suggest possible metabolic activation via cytochrome P450 enzymes, leading to reactive intermediates. For example, the chloroethyl group may undergo oxidation to form electrophilic epoxides or chlorohydrins, which could alkylate DNA or proteins. Researchers should conduct in vitro hepatocyte assays and LC-MS metabolomic profiling to map degradation pathways .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

DFT calculations (e.g., using Gaussian 16) model transition states and electron density distributions. For instance:

- Nucleophilic Substitution : Calculate activation energies for chlorine displacement by nucleophiles (e.g., OH or NH).

- Aromatic Electrophilic Substitution : Predict regioselectivity in Friedel-Crafts reactions using Fukui indices. Validate predictions experimentally via kinetic studies and isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.